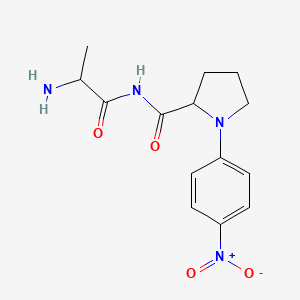

Alanylproline-4-nitroanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’alanylproline-4-nitroanilide est un composé dipeptidique synthétique composé d’alanylproline et de 4-nitroanilide. Il est principalement utilisé comme substrat chromogène pour la détermination de l’activité des enzymes protéolytiques, en particulier des aminopeptidases. La structure du composé lui permet d’être hydrolysé par des enzymes spécifiques, libérant la 4-nitroaniline, qui peut être mesurée quantitativement en raison de sa couleur jaune distincte.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’alanylproline-4-nitroanilide implique généralement la méthode en phase solide. Une approche courante utilise l’acide 5-amino-2-nitrobenzoïque au lieu de la 4-nitroaniline en raison de la faible nucléophilie du groupe amino dans la 4-nitroaniline. Le processus implique le couplage des acides aminés protégés avec l’acide 5-amino-2-nitrobenzoïque lié à la résine en utilisant des réactifs comme le tétrafluoroborate de 2-(H-benzotriazol-1-yl)-1,1,3,3-tétraméthyluronium (TBTU) et la p-diméthylaminopyridine . Les conditions de réaction sont soigneusement contrôlées pour assurer un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à haut débit garantit une qualité et une efficacité constantes. La méthode de synthèse en phase solide est préférée en raison de son extensibilité et de sa capacité à produire de grandes quantités de composé avec un minimum d’impuretés.

Analyse Des Réactions Chimiques

Types de réactions

L’alanylproline-4-nitroanilide subit plusieurs types de réactions chimiques, notamment l’hydrolyse, la réduction et la substitution. La réaction la plus courante est l’hydrolyse par les enzymes protéolytiques, qui clive la liaison peptidique, libérant la 4-nitroaniline.

Réactifs et conditions courants

Hydrolyse : Hydrolyse enzymatique à l’aide de protéases spécifiques comme les aminopeptidases.

Réduction : Réduction chimique du groupe nitro à l’aide d’agents réducteurs comme le borohydrure de sodium (NaBH4) ou l’hydrogénation catalytique avec du palladium sur charbon (Pd/C).

Substitution : Réactions de substitution nucléophile impliquant le groupe amino de la 4-nitroaniline.

Principaux produits formés

Hydrolyse : 4-nitroaniline et les fragments peptidiques correspondants.

Réduction : Dérivés de la 4-aminophénylalanine.

Substitution : Divers dérivés de l’aniline substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme substrat dans les études de cinétique enzymatique pour mesurer l’activité des enzymes protéolytiques.

Biologie : Employé dans les dosages pour étudier la spécificité et l’inhibition des enzymes.

Médecine : Utilisé dans les tests diagnostiques pour détecter les déficiences ou les anomalies enzymatiques.

Industrie : Appliqué dans les processus de contrôle de la qualité pour surveiller l’activité des enzymes dans divers produits.

Applications De Recherche Scientifique

Alanylproline-4-nitroanilide has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteolytic enzymes.

Biology: Employed in assays to study enzyme specificity and inhibition.

Medicine: Utilized in diagnostic tests to detect enzyme deficiencies or abnormalities.

Industry: Applied in quality control processes to monitor enzyme activity in various products.

Mécanisme D'action

Le principal mécanisme d’action de l’alanylproline-4-nitroanilide implique son hydrolyse par des enzymes protéolytiques spécifiques. Le composé sert de substrat et, lors du clivage enzymatique, il libère la 4-nitroaniline. La 4-nitroaniline libérée peut être mesurée quantitativement en raison de sa couleur jaune, ce qui permet aux chercheurs de déterminer l’activité de l’enzyme. Les cibles moléculaires sont les sites actifs des enzymes protéolytiques et les voies impliquées comprennent l’hydrolyse catalytique de la liaison peptidique.

Comparaison Avec Des Composés Similaires

Composés similaires

Alanylproline : Un dipeptide sans le groupe nitroanilide, utilisé dans des études enzymatiques similaires.

4-Nitroaniline : Un composé plus simple utilisé dans diverses réactions chimiques et comme précurseur dans la synthèse de molécules plus complexes.

L-Alanine-4-nitroanilide : Un autre substrat chromogène utilisé pour mesurer l’activité de l’aminopeptidase.

Unicité

L’alanylproline-4-nitroanilide est unique en raison de sa combinaison d’une structure dipeptidique avec un groupe nitroanilide chromogène. Cela lui permet de servir de substrat spécifique pour les enzymes protéolytiques, fournissant une sortie claire et mesurable (4-nitroaniline) lors de l’hydrolyse enzymatique. Sa spécificité et sa facilité de mesure en font un outil précieux dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

N-(2-aminopropanoyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYPXDYOSJWGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12089976.png)

![N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamicAcid1,1-DimethylethylEster](/img/structure/B12089981.png)

![[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate](/img/structure/B12089984.png)

![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)

![6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12090025.png)

![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)